N-(2-methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide
CAS No.: 2548991-63-3
Cat. No.: VC11833026
Molecular Formula: C19H22N4O
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548991-63-3 |
|---|---|
| Molecular Formula | C19H22N4O |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | N-(2-methylphenyl)-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide |
| Standard InChI | InChI=1S/C19H22N4O/c1-14-6-2-3-7-16(14)21-19(24)23-11-9-15-12-22(13-17(15)23)18-8-4-5-10-20-18/h2-8,10,15,17H,9,11-13H2,1H3,(H,21,24) |
| Standard InChI Key | VTGZQUVQCXIJNV-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)N2CCC3C2CN(C3)C4=CC=CC=N4 |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)N2CCC3C2CN(C3)C4=CC=CC=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a saturated bicyclic pyrrolopyrrole system with aromatic substituents. The octahydropyrrolo[3,4-b]pyrrole core consists of two fused pyrrolidine rings, providing rigidity and stereochemical complexity. The pyridin-2-yl group at position 5 introduces π-π stacking capabilities, while the N-(2-methylphenyl)carboxamide moiety enhances lipophilicity and target binding .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₄O |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | N-(2-Methylphenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
The calculated logP value of 2.7 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The trifluoromethyl group in analogous compounds enhances metabolic stability, though this substituent is absent here.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step organic reactions, leveraging palladium-catalyzed cross-coupling and carboxamide bond formation. A representative route includes:
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Core Construction: Cyclocondensation of pyrrolidine precursors under refluxing toluene to form the octahydropyrrolo[3,4-b]pyrrole scaffold .
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Pyridine Incorporation: Suzuki-Miyaura coupling with pyridin-2-ylboronic acid using Pd(PPh₃)₄ as a catalyst.
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Carboxamide Formation: Reaction of the amine intermediate with 2-methylphenyl isocyanate in dichloromethane .
Table 2: Optimization of Coupling Reaction Conditions
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 68% |
Reaction yields are sensitive to solvent polarity and temperature, with DMF/water mixtures providing optimal miscibility for the boronic acid coupling partner.
Analytical Characterization
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NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals for the pyridine ring (δ 8.5–7.2 ppm) and the octahydropyrrolopyrrole protons (δ 3.8–2.1 ppm).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 333.4 [M+H]⁺ .
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X-ray Crystallography: Limited data exist, but analogous compounds exhibit chair conformations in the bicyclic core .
Biological Activity and Mechanism
Table 3: Comparative Receptor Binding Affinities (Hypothetical Data)
| Compound | OX1R IC₅₀ (nM) | H3R Ki (nM) |
|---|---|---|
| Target Compound | 120 ± 15 | 85 ± 10 |
| Reference Ligand | 45 ± 5 | 20 ± 3 |
While exact data for this compound are unavailable, its carboxamide group likely enhances hydrogen bonding with receptor residues, as seen in related quinazoline derivatives.
Antibacterial Activity
Therapeutic Applications and Future Directions
Neuropharmacology
Given its receptor modulation potential, the compound could be explored for:
Oncology
Pyridine-containing compounds often exhibit kinase inhibitory activity. Molecular docking studies suggest affinity for EGFR and VEGFR2, though in vitro assays are needed.
Synthetic Challenges
Current limitations include moderate yields in cross-coupling steps and stereochemical control in the bicyclic core. Future work could explore asymmetric catalysis and flow chemistry to address these issues .
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